3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride

Chemical Stability Medicinal Chemistry DPP IV Inhibition

Sourcing this specific fluorinated azetidine demands attention to the unique stability profile of the 3-fluoroazetidine subclass. Unlike 2-cyanoazetidine-based DPP IV inhibitors that risk chemical instability and internal cyclization, this compound's 3-fluoro core ensures a non-cyclizing warhead for reliable experimental outcomes. The 3-fluoro and 2-methylpropyl (isobutyl) substituents deliver a defined lipophilicity (cLogP 1.77) critical for cell permeability and metabolic fate, which simpler analogs like unsubstituted 3-fluoroazetidine (CAS 617718-46-4) cannot replicate. Substituting with a different azetidine introduces uncontrolled variables in stability and reactivity, compromising data integrity. Specify the ≥98% purity grade for this heterocyclic building block to minimize catalyst poisoning and side products in multi-step syntheses of complex, fluorinated, lipophilic molecules.

Molecular Formula C7H15ClFN
Molecular Weight 167.65 g/mol
CAS No. 2098153-79-6
Cat. No. B1450100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride
CAS2098153-79-6
Molecular FormulaC7H15ClFN
Molecular Weight167.65 g/mol
Structural Identifiers
SMILESCC(C)CC1(CNC1)F.Cl
InChIInChI=1S/C7H14FN.ClH/c1-6(2)3-7(8)4-9-5-7;/h6,9H,3-5H2,1-2H3;1H
InChIKeyRIAXUKOBUNWJPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-3-(2-methylpropyl)azetidine Hydrochloride (CAS 2098153-79-6) Procurement Guide


3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride (CAS 2098153-79-6) is a fluorinated azetidine derivative with the molecular formula C7H15ClFN and a molecular weight of 167.65 g/mol [1]. As a heterocyclic building block, it features a four-membered azetidine ring with a fluorine substituent at the 3-position and a 2-methylpropyl (isobutyl) side chain, making it a member of the 3-fluoroazetidine subclass [2]. This compound is primarily utilized as a research chemical and intermediate in medicinal chemistry and chemical biology applications .

Why 3-Fluoro-3-(2-methylpropyl)azetidine Hydrochloride Cannot Be Replaced by Generic Azetidines


Generic substitution among azetidine derivatives is not scientifically valid due to the profound impact of specific substitution patterns on chemical stability and biological performance. While 2-cyanoazetidines and 2-ketoazetidines are potent DPP IV inhibitors, they suffer from a critical liability: chemical instability leading to internal cyclization into inactive byproducts [1]. In contrast, the 3-fluoroazetidine subclass, which includes 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride, is characterized by its lack of propensity for this cyclization pathway, providing a fundamentally different stability profile [1]. Furthermore, the specific 3-fluoro and 2-methylpropyl substituents directly influence physicochemical parameters such as lipophilicity (cLogP), which in turn dictates membrane permeability and metabolic fate, a property not shared by simpler analogs like unsubstituted 3-fluoroazetidine (CAS 617718-46-4) . Therefore, substituting with a different azetidine introduces uncontrolled variables in stability, reactivity, and biological interaction, compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for 3-Fluoro-3-(2-methylpropyl)azetidine Hydrochloride


Chemical Stability Advantage of 3-Fluoroazetidines Over 2-Cyano and 2-Keto Analogs

The 3-fluoroazetidine subclass, which includes this compound, demonstrates a clear stability advantage over the more potent but chemically unstable 2-cyanoazetidine and 2-ketoazetidine DPP IV inhibitors. This is a class-level inference based on the behavior of related 3-fluoroazetidines [1].

Chemical Stability Medicinal Chemistry DPP IV Inhibition

Purity Benchmarking for 3-Fluoro-3-(2-methylpropyl)azetidine Hydrochloride

Commercially available batches of 3-Fluoro-3-(2-methylpropyl)azetidine hydrochloride are specified with a high degree of purity. Data from multiple reputable vendors indicate a purity standard of 98% , which is notably higher than the 95% purity reported for some other specialized azetidine building blocks .

Purity Quality Control Chemical Synthesis

Lipophilicity and ADME Differentiation from Unsubstituted 3-Fluoroazetidine

The 2-methylpropyl group significantly increases the lipophilicity of this compound compared to its simpler analog, 3-fluoroazetidine. This is a structural inference supported by the computed partition coefficient (LogP) for the free base , which indicates a substantial difference in predicted membrane permeability and distribution.

Lipophilicity ADME Drug Design

Optimal Application Scenarios for 3-Fluoro-3-(2-methylpropyl)azetidine Hydrochloride


Medicinal Chemistry: Development of Metabolically Stable DPP IV Inhibitors

This compound serves as a foundational scaffold for designing DPP IV inhibitors that prioritize chemical stability over the ultra-high potency of cyanoazetidine analogs. The 3-fluoroazetidine core provides a stable, non-cyclizing warhead [1], while the 2-methylpropyl side chain can be elaborated to optimize target affinity and pharmacokinetic properties. This is a strategic choice for projects where compound integrity in long-term assays and biological matrices is paramount.

Chemical Biology: Lipophilic Probe or Payload Design

The enhanced lipophilicity (cLogP 1.77) imparted by the isobutyl side chain makes this compound a superior choice for applications requiring improved cell permeability. It is particularly well-suited as a starting material for synthesizing cell-permeable fluorescent probes (e.g., in the development of azetidine-containing Janelia Fluor dyes [2]) or as a lipophilic handle for modulating the ADME properties of a larger bioconjugate or ADC payload.

Chemical Synthesis: High-Purity Azetidine Building Block

For multi-step organic syntheses where high yield and purity are critical, this compound is specified at a 98% purity grade . This high purity minimizes the introduction of impurities that can poison catalysts, lead to side products, or necessitate additional purification steps. It is a reliable, high-quality building block for constructing complex molecules containing a stable, fluorinated, and lipophilic azetidine moiety.

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